5-Trifluoromethylbenzo[b]thiophene belongs to the category of heterocyclic compounds, specifically thiophenes, which are five-membered aromatic rings containing sulfur. Its unique trifluoromethyl substitution enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific fields.
The synthesis of 5-trifluoromethylbenzo[b]thiophene typically involves several key methods, with microwave-assisted synthesis being one of the most efficient approaches.
The molecular structure of 5-trifluoromethylbenzo[b]thiophene can be described as follows:
5-Trifluoromethylbenzo[b]thiophene undergoes various chemical reactions that are essential for its functionalization and application in synthetic chemistry.
The mechanism of action for compounds like 5-trifluoromethylbenzo[b]thiophene often relates to their role as kinase inhibitors or other biological targets.
5-Trifluoromethylbenzo[b]thiophene exhibits several notable physical and chemical properties:
The applications of 5-trifluoromethylbenzo[b]thiophene span various scientific disciplines:
5-(Trifluoromethyl)benzo[b]thiophene (C₉H₅F₃S) is a fluorinated heterocyclic compound characterized by a benzene ring fused to a thiophene moiety with a trifluoromethyl (-CF₃) group at the 5-position. This structural configuration confers distinctive electronic properties and chemical reactivity, making it a versatile scaffold in advanced chemical synthesis. With a molecular weight of 202.20 g/mol and a canonical SMILES string of C1=CC2=C(C=CS2)C=C1C(F)(F)F, its three-dimensional architecture features significant polarity and lipophilicity (XLogP3: 3.8) [5]. The compound typically presents as a solid with storage recommendations under inert conditions at 0-8°C to preserve stability .
Benzo[b]thiophene derivatives constitute a critical class of sulfur-containing heterocycles with widespread applications in pharmaceuticals, agrochemicals, and materials science. The fused bicyclic system provides exceptional thermal stability and planar geometry, facilitating π-stacking interactions essential for organic electronic materials [8]. Electrophilic substitutions preferentially occur at the electron-rich C2/C5 positions, enabling regioselective functionalization. For 5-substituted variants, the trifluoromethyl group significantly alters electron density distribution, enhancing utility in drug design where bioisosteric replacement of alkyl or halide groups improves metabolic stability and membrane permeability [3] [5].
Table 1: Key Benzo[b]thiophene Derivatives and Their Applications
| Compound Name | CAS Number | Primary Applications |
|---|---|---|
| 5-(Trifluoromethyl)benzo[b]thiophene | 132896-18-5 | Pharmaceutical intermediates, material science precursors |
| 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | 244126-64-5 | Anti-inflammatory/anti-cancer agent synthesis [3] |
| 4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 826995-55-5 | Functional materials, organic semiconductors [10] |
| 2-Iodo-5-(trifluoromethyl)benzo[b]thiophene | - | Cross-coupling reactions (e.g., Suzuki-Miyaura) [7] |
The trifluoromethyl group exerts profound electronic and steric effects:
Table 2: Spectroscopic and Electronic Properties of 5-Trifluoromethylbenzo[b]thiophene
| Property | Value/Characteristic | Method |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.02 (d, 1H), 7.85 (s, 1H), 7.60–7.40 (m, 2H) | 400 MHz |
| ¹³C NMR | δ 140.2 (Cq), 139.5 (Cq-CF₃), 126.5 (q, J=32 Hz), 124.8–118.3 (aromatic), 122.5 (q, J=270 Hz, CF₃) | - |
| FT-IR (cm⁻¹) | 1320 (C-F str.), 3100 (aromatic C-H) | KBr pellet |
| Lipophilicity (Log P) | 3.8 | XLogP3 [5] |
The chemistry of 5-trifluoromethylbenzo[b]thiophene has evolved through three key phases:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: